molecular formula C34H46O14 B593494 5-Acetyltaxachitriene A CAS No. 187988-48-3

5-Acetyltaxachitriene A

Cat. No.: B593494
CAS No.: 187988-48-3
M. Wt: 678.7 g/mol
InChI Key: CVVZHAQTJYVJBN-WZAAIHJGSA-N
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Description

5-Acetyltaxachitriene A is a natural product derived from the needles of the Taxus mairei plant. It is a diterpenoid compound with the molecular formula C34H46O14 and a molecular weight of 678.72 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetyltaxachitriene A involves multiple steps, starting from simpler precursor molecules. The detailed synthetic routes and reaction conditions are often proprietary and not widely published. it is known that the compound can be extracted from natural sources, specifically the needles of Taxus mairei.

Industrial Production Methods

Industrial production of this compound typically involves the extraction from Taxus mairei, followed by purification processes to isolate the compound in its pure form. The extraction process may involve solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone .

Chemical Reactions Analysis

Types of Reactions

5-Acetyltaxachitriene A can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group in the compound with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield different oxygenated derivatives of this compound.

Scientific Research Applications

5-Acetyltaxachitriene A has several scientific research applications, including:

    Chemistry: It is used as a reference standard and in the study of diterpenoid compounds.

    Biology: It is studied for its potential biological activities and interactions with various biological systems.

    Medicine: Research is ongoing to explore its potential therapeutic applications, although it is not currently used for therapeutic purposes.

    Industry: It is used in the development of new chemical processes and products.

Mechanism of Action

The mechanism of action of 5-Acetyltaxachitriene A involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways are still under investigation, but it is believed to exert its effects through modulation of cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Compounds similar to 5-Acetyltaxachitriene A include other diterpenoids such as hydroxygenkwanin, artemether, and beta-sitosterol .

Uniqueness

This compound is unique due to its specific structure and the presence of multiple acetoxy groups, which may contribute to its distinct chemical and biological properties.

Properties

CAS No.

187988-48-3

Molecular Formula

C34H46O14

Molecular Weight

678.7 g/mol

IUPAC Name

[(1R,2S,3E,5S,7S,8Z,10R,13S)-2,5,7,9,10,13-hexaacetyloxy-8,12,15,15-tetramethyl-4-bicyclo[9.3.1]pentadeca-3,8,11-trienyl]methyl acetate

InChI

InChI=1S/C34H46O14/c1-16-27(43-19(4)36)13-26-30(46-22(7)39)12-25(15-42-18(3)35)29(45-21(6)38)14-28(44-20(5)37)17(2)32(47-23(8)40)33(48-24(9)41)31(16)34(26,10)11/h12,26-30,33H,13-15H2,1-11H3/b25-12+,32-17-/t26-,27-,28-,29-,30-,33+/m0/s1

InChI Key

CVVZHAQTJYVJBN-WZAAIHJGSA-N

Isomeric SMILES

CC1=C2[C@H](/C(=C(/[C@H](C[C@@H](/C(=C/[C@@H]([C@@H](C2(C)C)C[C@@H]1OC(=O)C)OC(=O)C)/COC(=O)C)OC(=O)C)OC(=O)C)\C)/OC(=O)C)OC(=O)C

SMILES

CC1=C2C(C(=C(C(CC(C(=CC(C(C2(C)C)CC1OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC1=C2C(C(=C(C(CC(C(=CC(C(C2(C)C)CC1OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)C)OC(=O)C)OC(=O)C

Appearance

Powder

Origin of Product

United States

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